4-acetyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-11(18)12-4-6-13(7-5-12)22(20,21)16-9-10-17-14(19)3-2-8-15-17/h2-8,16H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVIGGCCWAWLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Pyridazine-Based Sulfonamides ()
Compounds 5a and 5b are benzyloxy-substituted pyridazine derivatives synthesized from 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (3 ). Key differences from the target compound include:
Key Observations :
Heterocyclic Derivatives with Pyrimidinedione Cores ()
Compounds B12 and B13 feature tetrahydropyrimidin-2-yl groups linked to a 4-hydroxyphenyl-acetamide-sulfonamide system. Differences from the target compound include:
Key Observations :
- B12 and B13 exhibit greater structural complexity with pyrimidinedione cores, which may enhance hydrogen-bonding interactions compared to the pyridazine in the target compound.
- The sulfur linker in B13 could increase lipophilicity and metabolic stability relative to the oxygen linker in B12 or the ethyl chain in the target compound .
Physicochemical and Functional Implications
Solubility and Polarity
- The acetyl group in the target compound may reduce solubility compared to the nitrobenzyloxy group in 5b , which introduces polar nitro functionality.
- B12 and B13 likely exhibit intermediate solubility due to their hydroxyl and acetamide groups.
Pharmacokinetic Considerations
- Ethyl linkers (target compound) may improve membrane permeability over bulkier benzyloxy groups (5a , 5b ).
- Sulfur-containing B13 could resist oxidative metabolism better than oxygen-linked analogues.
Q & A
Basic Research Question
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
- IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1150–1300 cm⁻¹) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N content) .
How can researchers investigate the metabolic stability of this compound in preclinical models?
Advanced Research Question
Methodology includes:
- Liver Microsome Assays : Incubate the compound with human or rat liver microsomes and quantify degradation via LC-MS .
- CYP450 Inhibition Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
What are the recommended storage conditions to maintain compound stability?
Basic Research Question
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Light Sensitivity : Protect from UV exposure using amber vials .
- Moisture Control : Use desiccants (e.g., silica gel) in storage environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
